(Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Overview
Description
(Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a useful research compound. Its molecular formula is C14H12F2N2O2 and its molecular weight is 278.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is 278.08668395 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Modification and Synthesis Techniques
- Fluorine-Containing Heterocyclic Derivatives : A study focused on modifying biologically active amides and amines with fluorine-containing heterocycles, leading to the synthesis of 3-methyl-1-phenylpyrazol-5-one derivatives. This research highlights the importance of fluorine in modifying biological activity and enhancing the properties of heterocyclic compounds (Sokolov & Aksinenko, 2012).
- Environmentally Benign Synthesis : Another study demonstrated the environmentally friendly synthesis of fluorinated pyrazolone derivatives, comparing conventional methods with ultrasonication and microwave techniques. This work underscores the significance of sustainable approaches in chemical synthesis (Shelke et al., 2007).
Biological Activities
- Antimicrobial and Antifungal Activities : Research on various fluorine-containing pyrazolone derivatives has shown promising antimicrobial and antifungal properties. One study synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrating significant activities against phytopathogenic fungi, indicating potential applications in agriculture and pharmaceuticals (Du et al., 2015).
Chemical Properties and Interactions
- Metal-Ligand Cooperative C-O Bond Cleavage : Investigating metal-ligand cooperation, a study explored the C-O bond cleavage of propargylic alcohol by protic pyrazole complexes of ruthenium. This research contributes to the understanding of bond cleavage mechanisms and the development of new catalytic processes (Tashima et al., 2019).
Synthesis and Characterization of Derivatives
- Hydroxy Pyrazolines Synthesis : A study on the synthesis and characterization of new hydroxy pyrazolines, derived from 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, illustrates the versatility of pyrazoline compounds in synthesizing novel derivatives with potential biological and chemical applications (Parveen, Iqbal, & Azam, 2008).
Properties
IUPAC Name |
(Z)-3-[2-(difluoromethoxy)phenyl]-1-(2-methylpyrazol-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-18-11(8-9-17-18)12(19)7-6-10-4-2-3-5-13(10)20-14(15)16/h2-9,14H,1H3/b7-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCQUKYSKMPBGP-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C=CC2=CC=CC=C2OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)/C=C\C2=CC=CC=C2OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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